6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
Overview
Description
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a boron atom integrated into a benzoxaborole ring system. The presence of the boron atom imparts unique chemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves several key steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core. This can be achieved through the reaction of 3,3-dimethyl-1-butyne with boronic acid derivatives under catalytic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable amine and a protecting group strategy to ensure selective functionalization.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically achieved by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms, potentially altering its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminomethyl group or other substituents on the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying boron chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting bacterial enzymes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts due to its unique reactivity.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with molecular targets such as enzymes. The boron atom can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly valuable in designing inhibitors for enzymes that are difficult to target with traditional organic molecules.
Comparison with Similar Compounds
Similar Compounds
Tavaborole: Another benzoxaborole derivative used as an antifungal agent.
Crisaborole: A benzoxaborole-based drug used for treating eczema.
Uniqueness
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct reactivity and biological activity compared to other benzoxaborole derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new uses for this versatile molecule.
Properties
IUPAC Name |
(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2.ClH/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10;/h3-5,13H,6,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQHFNCLQKHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.